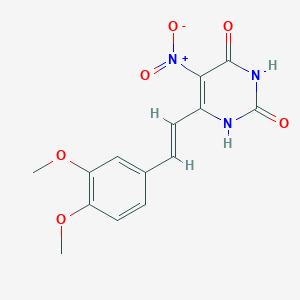

GLP-1(28-36)amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

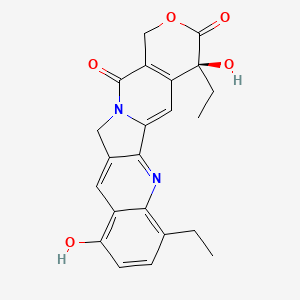

GLP-1(28-36)amide, also known as glucagon-like peptide-1 (28-36)amide, is a nonapeptide derived from the larger glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin hormone that plays a crucial role in glucose metabolism by enhancing insulin secretion in response to food intake. This compound has garnered attention due to its potential biological activities independent of the GLP-1 receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GLP-1(28-36)amide typically involves solid-phase peptide synthesis (SPPS). The process begins with the coupling of Fmoc-Arg(pbf)-OH to Knorr Amide MBHA Resin. Subsequent amino acids are sequentially added to the resin using standard SPPS protocols. After the peptide chain is assembled, the resin-bound peptide is cleaved and deprotected using a mixture of trifluoroacetic acid, phenol, water, and other scavengers. The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

GLP-1(28-36)amide undergoes various chemical reactions, including phosphorylation, amidation, and cleavage by proteases. These reactions are crucial for its biological activity and stability .

Common Reagents and Conditions

Phosphorylation: This reaction typically involves kinases such as protein kinase A (PKA) and occurs under physiological conditions.

Amidation: The amidation of the C-terminal is achieved during the synthesis process using reagents like trifluoroacetic acid.

Proteolytic Cleavage: Enzymes like dipeptidyl peptidase-IV (DPP-IV) and neutral endopeptidase (NEP) cleave this compound to yield smaller fragments.

Major Products Formed

The major products formed from these reactions include phosphorylated this compound and various cleavage fragments, which may have distinct biological activities .

Scientific Research Applications

GLP-1(28-36)amide has been extensively studied for its potential therapeutic applications:

Diabetes: It has shown promise in improving glucose disposal and increasing pancreatic β-cell mass in diabetic models

Obesity: Treatment with this compound reduces weight gain and ameliorates obesity-related pathophysiology.

Cardioprotection: It exhibits cardioprotective effects by reducing oxidative stress and improving myocardial glucose uptake.

Neuroprotection: This compound has potential neuroprotective effects in models of neurodegenerative diseases.

Mechanism of Action

GLP-1(28-36)amide exerts its effects through multiple pathways:

Comparison with Similar Compounds

GLP-1(28-36)amide is unique compared to other GLP-1-derived peptides due to its receptor-independent actions. Similar compounds include:

GLP-1(7-36)amide: The full-length peptide with potent insulinotropic effects via the GLP-1 receptor.

GLP-1(9-36)amide: Another metabolite with distinct biological activities.

Exenatide and Liraglutide: Synthetic GLP-1 receptor agonists used in diabetes treatment.

This compound stands out for its potential therapeutic benefits beyond the classical GLP-1 receptor-mediated actions, making it a promising candidate for further research and development.

Properties

IUPAC Name |

(2S)-6-amino-N-[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H85N15O9/c1-8-32(6)45(69-48(73)37(56)26-34-17-10-9-11-18-34)53(78)63-33(7)47(72)66-42(27-35-28-61-38-20-13-12-19-36(35)38)50(75)67-41(25-30(2)3)51(76)68-44(31(4)5)52(77)65-40(21-14-15-23-55)49(74)62-29-43(70)64-39(46(57)71)22-16-24-60-54(58)59/h9-13,17-20,28,30-33,37,39-42,44-45,61H,8,14-16,21-27,29,55-56H2,1-7H3,(H2,57,71)(H,62,74)(H,63,78)(H,64,70)(H,65,77)(H,66,72)(H,67,75)(H,68,76)(H,69,73)(H4,58,59,60)/t32-,33-,37-,39-,40-,41-,42-,44-,45-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAZRBWYYBZITR-MJCVNZGZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H85N15O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1088.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(((6S,9AS)-2-allyl-1-(benzylcarbamoyl)-8-((2-methyl-2H-indazol-7-yl)methyl)-4,7-dioxooctahydro-2H-pyrazino[2,1-c][1,2,4]triazin-6-yl)methyl)phenyl dihydrogen phosphate](/img/structure/B10824981.png)

![[(1R,3Z,5R,7S,9R,11R,12R,13S,14S)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B10824999.png)

![acetic acid;(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10825024.png)